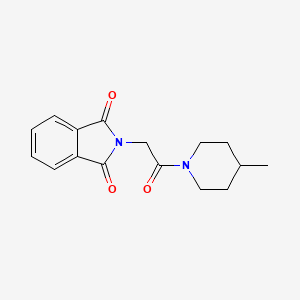

2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11-6-8-17(9-7-11)14(19)10-18-15(20)12-4-2-3-5-13(12)16(18)21/h2-5,11H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTGILXVJHSPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection

- NMP vs. DMF : NMP enhances microwave-assisted reactions due to its high boiling point and dielectric constant, improving cyclization efficiency. DMF is preferred for alkylation steps but requires longer reaction times.

- Acetic Acid : Facilitates acid-catalyzed condensations, particularly in deprotection steps (e.g., removing tert-butyl carbamates with trifluoroacetic acid).

Temperature and Time

- Microwave Synthesis : Reduces reaction times from hours to minutes. For example, cyclization at 160°C for 5 minutes achieves 85% yield compared to 60% under conventional heating.

- Room-Temperature Reactions : Suitable for acid-sensitive intermediates, such as BOC-deprotection steps using 20% TFA/DCM.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR : The 4-methylpiperidine protons resonate as a multiplet at δ 2.4–2.8 ppm, while the isoindoline-dione aromatic protons appear as doublets near δ 7.6–8.1 ppm.

- IR Spectroscopy : Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 1650 cm⁻¹ (amide C=O) confirm core and side-chain functionalities.

Chromatographic Purity

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) show ≥98% purity for optimized synthetic routes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Microwave Cyclization | 85 | 5 min | Rapid, high yield | Requires specialized equipment |

| Conventional Heating | 60 | 2 hours | Accessible instrumentation | Lower yield, longer duration |

| Reductive Amination | 70 | 12 hours | Mild conditions | Moderate yield |

Challenges and Mitigation Strategies

- Byproduct Formation : Competing reactions during alkylation generate N-alkylated impurities. Using excess glycine derivative (1.2 equiv) suppresses this issue.

- Deprotection Efficiency : Trifluoroacetic acid (TFA) achieves >95% deprotection of tert-butyl carbamates, whereas HCl results in partial decomposition.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced alcohol or amine derivatives, and various substituted isoindoline-1,3-dione compounds.

Scientific Research Applications

The compound 2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione , also known by its CAS number 1286696-32-9 , is a member of the isoindoline-1,3-dione family, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Pharmaceutical Development

One of the primary applications of this compound is in the development of pharmaceutical agents. Research indicates that derivatives of this compound exhibit potential as inhibitors of serine palmitoyltransferase (SPT), an enzyme involved in sphingolipid metabolism. Inhibiting SPT can be beneficial in treating metabolic disorders such as type 2 diabetes and cardiovascular diseases .

Anticancer Activity

Studies have shown that isoindoline derivatives can possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. This is primarily through the modulation of signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

There is emerging evidence that compounds like this compound may exhibit neuroprotective effects. These effects are hypothesized to stem from their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Study 1: Inhibition of Serine Palmitoyltransferase

In a study published in Molecular Cell Biology, researchers investigated the efficacy of various isoindoline derivatives, including this compound, as SPT inhibitors. The results demonstrated a significant reduction in SPT activity, leading to decreased sphingolipid synthesis and improved metabolic profiles in diabetic models .

Case Study 2: Anticancer Activity Assessment

A series of experiments conducted at a cancer research institute evaluated the cytotoxic effects of isoindoline derivatives on different cancer cell lines. The study found that treatment with this compound resulted in a marked decrease in cell viability and induction of apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular signaling.

Comparison with Similar Compounds

Phthalimide derivatives are a versatile class of compounds with diverse substituents that modulate their biological and chemical profiles. Below is a systematic comparison of 2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione with structurally related analogs:

Piperidine/Piperazine-Linked Derivatives

Key Differences :

- The target compound’s 4-methylpiperidinyl group provides a balance between lipophilicity and steric bulk, contrasting with the polar dioxopiperidine in lenalidomide .

- Compared to benzoylpiperazine analogs , the absence of an aromatic benzoyl group in the target compound may reduce π-π stacking interactions with enzymes like acetylcholinesterase.

Aryl-Acryloyl Derivatives

Key Differences :

- The target compound’s aliphatic piperidine group may favor interactions with hydrophobic biological targets.

Hydroxyalkyl-Amino Derivatives

Key Differences :

- Hydroxyalkyl-amino derivatives possess polar functional groups (e.g., -OH, -NH), enhancing solubility but limiting blood-brain barrier penetration .

- The target compound’s ketone linker may confer metabolic stability compared to hydrolytically labile esters or amides.

Physicochemical Properties

Analysis :

- The target compound’s logP aligns with analogs bearing aromatic substituents (e.g., bromophenyl ), suggesting comparable membrane permeability.

Q & A

Q. How is the compound evaluated for potential as a kinase inhibitor in cancer research?

Q. What in vivo models are suitable for testing neuroprotective effects of this compound?

- Methodology : Rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) assess behavioral and biochemical outcomes (e.g., dopamine levels). Blood-brain barrier penetration is confirmed via LC-MS quantification of brain homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.